molecular formula C21H22ClN3O3S B2974103 N-(5-chloro-2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide CAS No. 899918-30-0

N-(5-chloro-2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide

Cat. No.: B2974103
CAS No.: 899918-30-0
M. Wt: 431.94
InChI Key: NYLTXYDKMFEOHI-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide is a synthetically designed small molecule for research applications. Its structure combines a substituted phenylacetamide core with a 2,2-dimethyl-5-phenyl-2H-imidazole moiety linked via a sulfanyl bridge. This molecular architecture is characteristic of compounds designed to interact with biological targets, potentially acting as a modulator or inhibitor of specific enzymatic or receptor pathways. The presence of the sulfanyl ether and chloro-dimethoxyphenyl groups suggests potential for electron-rich interactions, making it a candidate for investigating signal transduction mechanisms or as a scaffold in medicinal chemistry programs. Researchers may explore its utility in high-throughput screening assays to identify its specific protein targets or to study its effects on cellular processes. The exact mechanism of action and primary research applications for this compound are not yet fully characterized in the scientific literature, presenting an opportunity for novel investigation. This product is intended for research purposes by qualified laboratory professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-(2,2-dimethyl-5-phenylimidazol-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S/c1-21(2)24-19(13-8-6-5-7-9-13)20(25-21)29-12-18(26)23-15-10-14(22)16(27-3)11-17(15)28-4/h5-11H,12H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLTXYDKMFEOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2OC)OC)Cl)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies, including case studies and detailed research findings.

Chemical Structure and Properties

The compound features a complex structure with significant functional groups that contribute to its biological activity. Here’s a simplified representation of its key components:

  • Chloro group : Enhances lipophilicity and may influence receptor binding.
  • Dimethoxyphenyl group : Potentially involved in interactions with biological targets.
  • Imidazole ring : Known for various pharmacological activities, including anti-cancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • In vitro Studies : Various derivatives were tested against multiple cancer cell lines, including HEPG2 (liver), MCF7 (breast), and SW1116 (colon) using MTT assays. Compounds demonstrated IC50 values ranging from 0.67 µM to 1.95 µM, indicating potent cytotoxic effects compared to standard treatments like staurosporine .
  • Mechanism of Action : The compound's mechanism may involve the inhibition of key signaling pathways such as EGFR and IL-6, which are crucial in cancer proliferation .
  • Case Study : A specific derivative exhibited a significant reduction in cell viability in MDA-MB-435 (melanoma) cells with an IC50 of 1.95 µM, showcasing its potential as a therapeutic agent against aggressive cancer types .

Antiviral Activity

Research has indicated that similar compounds exhibit antiviral properties against RNA viruses:

  • Synthesis and Evaluation : A study on oxadiazole derivatives showed promising antiviral activity against hepatitis B virus (HBV), suggesting that structural modifications can enhance efficacy .
  • Mechanistic Insights : The antiviral mechanism is believed to involve interference with viral replication processes, although specific pathways for the compound remain under investigation.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes:

  • Alkaline Phosphatase Inhibition : One study reported that related compounds showed significant inhibition of alkaline phosphatase with IC50 values as low as 0.420 µM . This suggests potential applications in conditions where alkaline phosphatase plays a role.

Data Table

Here is a summary table of the biological activities observed for this compound and related compounds:

Activity TypeCell Line/TargetIC50 (µM)Reference
AnticancerHEPG20.67
AnticancerMCF71.18
AnticancerSW11161.95
AntiviralHepatitis B Virus-
Enzyme InhibitionAlkaline Phosphatase0.420

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The table below highlights key structural and functional differences between the target compound and related acetamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application References
Target Compound C25H28ClN3O3S 486.0 Chloro-dimethoxyphenyl, imidazole-sulfanyl Not explicitly reported
N-(2-Chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide C12H11ClN4O3 294.7 Chlorophenyl, nitroimidazole In vivo anti-inflammatory/antimicrobial
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide C18H17FN3O2S·2H2O 397.4 (anhydrous) Fluorophenyl, methylsulfinyl-imidazole Kinase inhibition (implied by structure)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C9H9ClN2O5S 292.7 Chloro-nitrophenyl, methylsulfonyl Heterocyclic synthesis intermediate
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Variable (triazole core) ~300–350 Triazole-sulfanyl, furan Anti-exudative (vs. diclofenac)
Key Observations:
  • Substituent Effects : The chloro and methoxy groups in the target compound contrast with nitro (electron-withdrawing) in and fluoro (moderate electron-withdrawing) in . Methoxy groups enhance solubility via hydrogen bonding, while nitro groups may improve thermal stability .
  • Heterocycle Variations : Imidazole (target compound) vs. triazole () cores influence binding specificity. Triazoles often exhibit stronger hydrogen-bonding capacity, whereas imidazoles may favor π-π stacking .
  • Sulfur Functionalization : The sulfanyl (thioether) group in the target compound differs from sulfinyl () and sulfonyl () groups, affecting redox stability and metabolic pathways .

Pharmacological Activity Comparisons

  • Anti-Exudative Activity : Triazole-sulfanyl acetamides (e.g., ) demonstrated significant anti-exudative effects at 10 mg/kg, comparable to diclofenac (8 mg/kg). The target compound’s imidazole core may offer similar efficacy but requires empirical validation .
  • Anti-Inflammatory/Antimicrobial Activity : The nitroimidazole derivative () showed potent in vivo activity, suggesting that electron-withdrawing groups enhance target engagement. The target compound’s dimethoxy groups may shift activity toward anti-inflammatory rather than antimicrobial effects .

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